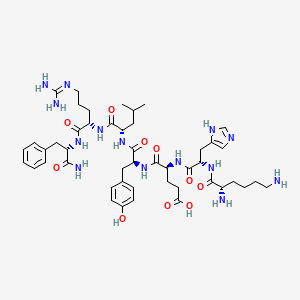

L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl-

Beschreibung

Residue Composition and Properties

| Amino Acid | 1-Letter Code | Molecular Formula | Side-Chain Properties |

|---|---|---|---|

| Lysine | K | C₆H₁₄N₂O₂ | Basic (pKa ~10.5) |

| Histidine | H | C₆H₉N₃O₂ | Basic (pKa ~6.0) |

| Glutamic Acid | E | C₅H₉NO₄ | Acidic (pKa ~4.1) |

| Tyrosine | Y | C₉H₁₁NO₃ | Aromatic, Hydrophobic |

| Leucine | L | C₆H₁₃NO₂ | Aliphatic, Hydrophobic |

| Arginine | R | C₆H₁₄N₄O₂ | Basic (pKa ~12.5) |

| Phenylalaninamide | F-NH₂ | C₉H₁₂N₂O | Aromatic, Amide |

Charge Profile :

- At physiological pH (7.4):

- Positive charges : Lysine (ε-ammonium), histidine (partially protonated imidazole), arginine (guanidinium).

- Negative charges : Glutamic acid (γ-carboxylate).

- Theoretical isoelectric point (pI): ~9.8 (estimated via residue pKa values).

Structural Motifs :

- N-terminal cluster : Lys-His-Glu forms a polar region with mixed charges.

- Central hydrophobic core : Tyr-Leu provides stability through π-π and van der Waals interactions.

- C-terminal signature : Arg-Phe-NH₂ mirrors the RFamide motif conserved in neuropeptides.

Comparative Analysis with Related FMRFamide-Like Peptides (FLPs)

FMRFamide-like peptides (FLPs) are characterized by a C-terminal Arg-Phe-NH₂ (RFamide) motif, which is critical for receptor binding and biological activity. The subject peptide shares this motif, placing it within the FLP superfamily.

Key Comparisons with Canonical FLPs

| Feature | Subject Peptide | FMRFamide (Prototype) | Neuropeptide FF (NPFF) |

|---|---|---|---|

| Sequence | Lys-His-Glu-Tyr-Leu-Arg-Phe-NH₂ | Phe-Met-Arg-Phe-NH₂ | Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH₂ |

| Length | 7 residues | 4 residues | 8 residues |

| N-terminal Diversity | Lys-His-Glu-Tyr-Leu | Phe-Met | Phe-Leu-Phe-Gln-Pro |

| Biological Context | Undocumented | Nociception, muscle contraction | Anti-opioid activity, thermoregulation |

Functional Implications :

- Receptor specificity : While the RFamide motif is necessary for binding to NPFF receptors (NPFF1/NPFF2), the N-terminal sequence dictates selectivity. The Lys-His-Glu-Tyr-Leu N-terminal extension in the subject peptide may confer unique receptor interactions compared to shorter FLPs like FMRFamide.

- Evolutionary conservation : The RFamide motif is ancestral in bilaterians, but N-terminal diversification enables functional specialization. The subject peptide’s extended N-terminus suggests a lineage-specific adaptation.

Structural Divergence :

- Charge distribution : The subject peptide’s N-terminal lysine and histidine introduce a positively charged region absent in most FLPs, potentially altering membrane permeability or protein-binding dynamics.

- Aromatic content : Two aromatic residues (Tyr, Phe) versus one in FMRFamide may enhance stacking interactions with receptor hydrophobic pockets.

Eigenschaften

Molekularformel |

C47H70N14O10 |

|---|---|

Molekulargewicht |

991.1 g/mol |

IUPAC-Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C47H70N14O10/c1-27(2)21-36(44(69)56-33(12-8-20-54-47(51)52)42(67)58-35(40(50)65)22-28-9-4-3-5-10-28)60-45(70)37(23-29-13-15-31(62)16-14-29)61-43(68)34(17-18-39(63)64)57-46(71)38(24-30-25-53-26-55-30)59-41(66)32(49)11-6-7-19-48/h3-5,9-10,13-16,25-27,32-38,62H,6-8,11-12,17-24,48-49H2,1-2H3,(H2,50,65)(H,53,55)(H,56,69)(H,57,71)(H,58,67)(H,59,66)(H,60,70)(H,61,68)(H,63,64)(H4,51,52,54)/t32-,33-,34-,35-,36-,37-,38-/m0/s1 |

InChI-Schlüssel |

YOXMLVQKYWNUIW-CXWHUAPYSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCCN)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCCN)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Resin Selection and Initial Attachment

The synthesis begins with a Wang resin or Rink amide resin , chosen for their compatibility with Fmoc/t-Bu chemistry. The C-terminal phenylalaninamide is attached via its carboxyl group to the resin’s hydroxyl group using a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) .

Deprotection and Coupling Cycles

Each amino acid is protected at its α-amino group with Fmoc (9-fluorenylmethoxycarbonyl) . Deprotection is achieved using 20% piperidine in dimethylformamide (DMF) , followed by coupling of the next Fmoc-protected amino acid with DIC (N,N'-diisopropylcarbodiimide) and Oxyma Pure as activators. The process is repeated until the full sequence is assembled.

Table 2: SPPS Efficiency for Hexapeptide Synthesis

| Step | Reagents | Time per Cycle | Yield (%) |

|---|---|---|---|

| Deprotection | 20% piperidine/DMF | 5 min | 99.9 |

| Coupling | Fmoc-AA, DIC, Oxyma Pure | 45 min | 98–99 |

| Final Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 2 hr | 85–90 |

Cleavage and Side-Chain Deprotection

After sequence assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) containing scavengers like triisopropylsilane (TIS) and water to prevent side reactions. This step simultaneously removes acid-labile protecting groups (e.g., t-Bu for glutamic acid).

Liquid-Phase Peptide Synthesis

Liquid-phase synthesis is an alternative for small-scale production or peptides requiring non-standard modifications. This method employs solution-phase coupling and is less automatable than SPPS but offers flexibility in monitoring intermediate steps.

Analyse Chemischer Reaktionen

Types of Reactions

L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl- can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like tyrosine and histidine.

Reduction: Disulfide bonds, if present, can be reduced to thiols.

Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution reagents: Various alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.

Wissenschaftliche Forschungsanwendungen

Neuropeptide Research

L-Phenylalaninamide and its derivatives are studied for their role as neuropeptides. Neuropeptides are critical in cell signaling within the nervous system and can influence various physiological processes. Research indicates that peptides similar to L-Phenylalaninamide may modulate neurotransmitter release and neuronal excitability, making them candidates for studying neurodegenerative diseases and psychiatric disorders .

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with specific receptors in the body, leading to therapeutic effects. For example, it has been explored in the context of developing treatments for conditions such as pain management and metabolic disorders .

Antiviral Applications

Preliminary studies have suggested that compounds related to L-Phenylalaninamide may possess antiviral properties. These findings indicate potential use in developing antiviral therapies targeting RNA viruses, which could be crucial in managing viral infections and outbreaks .

Data Tables

Case Study 1: Neuropeptide Activity

A study conducted on neuropeptides similar to L-Phenylalaninamide revealed their ability to enhance voltage-gated calcium currents in muscle cells of the nematode Ascaris suum. This suggests a significant role in muscle contraction and neurotransmission, which could be pivotal for understanding muscle-related disorders .

Case Study 2: Antiviral Properties

Research exploring the antiviral properties of peptide compounds indicated that certain derivatives of L-Phenylalaninamide exhibited inhibitory effects on viral replication in vitro. These findings highlight the potential for developing new antiviral therapies based on peptide structures .

Wirkmechanismus

The mechanism of action of L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific amino acid sequence.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl- with structurally or functionally related peptides:

Key Findings and Differences:

Structural Complexity :

- The target compound is shorter (6 residues) compared to liraglutide (31 residues) and rusalatide (23 residues), likely affecting its pharmacokinetics and binding specificity.

- Unlike Kisspeptin-14, which includes a C-terminal Arg-Phe-NH2 motif critical for GnRH activation, the target compound lacks tryptophan and asparagine residues but shares Arg and Phe-NH2 termini, suggesting divergent signaling roles .

Functional Divergence: Liraglutide’s extended sequence enables prolonged GLP-1 receptor activation via fatty acid side-chain modifications, a feature absent in the target compound .

Toxicity and Safety :

- The N-acetylated peptide in exhibits acute oral toxicity and requires stringent handling, whereas phenylalaninamide derivatives like the target compound may have lower toxicity due to smaller size and lack of reactive groups.

Research Applications: Phe-NH3 (a simpler analog) inhibits protein degradation in reticulocyte lysates , suggesting the target compound could be explored for similar proteostasis modulation. In contrast, Kisspeptin-14 is primarily studied in reproductive endocrinology .

Biologische Aktivität

L-Phenylalaninamide, a peptide composed of various amino acids including L-lysine, L-histidine, L-alpha-glutamic acid, L-tyrosine, L-leucine, and L-arginine, exhibits a range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound is a complex peptide with the following structure:

This structure contributes to its biological activity through various interactions with cellular receptors and enzymes.

- Neuropeptide Activity : The compound exhibits neuropeptide-like activity, influencing neurotransmitter release and neuronal signaling pathways. Similar peptides have shown effects on mood regulation and cognitive functions.

- Enzyme Inhibition : Research indicates that certain components of this peptide can inhibit enzymes such as tyrosinase, which is crucial in melanin synthesis. This inhibition can lead to depigmentation effects in certain cell types, making it relevant for dermatological applications .

- Immune Modulation : The presence of L-arginine suggests potential immunomodulatory effects, as it is known to play a role in nitric oxide synthesis and immune response regulation.

Biological Activity Overview

Case Studies

- Inhibition of Melanin Synthesis : A study demonstrated that amidated amino acids can significantly inhibit tyrosinase activity in melanoma cells. The results indicated that the compound's structure allows it to effectively reduce melanin content without cytotoxic effects .

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of similar peptides, suggesting that they could mitigate neurodegenerative processes by enhancing synaptic plasticity and protecting against oxidative stress .

- Cardiovascular Implications : Research has shown that peptides containing L-arginine can improve endothelial function and vascular reactivity, suggesting potential cardiovascular benefits .

Research Findings

Recent studies have focused on the pharmacological implications of peptides similar to L-Phenylalaninamide:

- Tyrosinase Inhibition : Amino acids like L-lysine and L-histidine were found to inhibit tyrosinase activity effectively at varying concentrations (50 mM for L-lysine) .

- Neuroprotective Mechanisms : Peptides have been shown to activate pathways related to neuroprotection, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.